

Technical Guide: Certificate of Analysis for Ketotifen Impurity 3-d4

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Compound of Interest		
Compound Name:	Ketotifen impurity 3-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for **Ketotifen Impurity 3-d4**. This stable isotope-labeled internal standard is crucial for the accurate quantification of Ketotifen Impurity 3 in pharmaceutical analysis.[1] This document outlines the typical quality control parameters, detailed experimental protocols, and workflows involved in the certification of this reference material.

Overview of Ketotifen and its Impurities

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and asthma.[2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Ketotifen Impurity 3, chemically known as 4-(1-Methylpiperidin-4-yl)-4H-benzo[1][3]cyclohepta[1,2-b]thiophen-4-ol, is one such related substance.[4] The deuterated version, **Ketotifen Impurity 3-d4**, serves as an indispensable tool for quantitative analysis using mass spectrometry-based methods.[1]

Certificate of Analysis (CoA)

A Certificate of Analysis is a document issued by a quality control laboratory that confirms a product meets its predetermined specifications.[5][6][7] It provides assurance of the identity,



purity, and quality of a reference material. The following tables represent a typical CoA for a batch of **Ketotifen Impurity 3-d4**.

Parameter	Information
Product Name	Ketotifen Impurity 3-d4
Chemical Name	4-(1-Methyl-d3-piperidin-4-yl)-4H-benzo[1] [3]cyclohepta[1,2-b]thiophen-4-ol (d-label on N-methyl)
Catalogue Number	VPRS-KETO-IMP3-D4
CAS Number	Not available (d-labeled)
Molecular Formula	C19H16D3NOS
Molecular Weight	312.46
Lot Number	KETO-D4-2025-001
Date of Manufacture	December 2025
Retest Date	December 2027
Storage Conditions	2-8°C, protect from light



Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identity (¹H NMR)	NMR Spectroscopy	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	Conforms to molecular weight	Conforms
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% d3	99.6% d3
Residual Solvents	GC-HS	Meets USP <467> requirements	Conforms
Water Content (Karl Fischer)	KF Titration	≤ 1.0%	0.2%
Assay (qNMR)	Quantitative NMR	95.0% - 105.0%	99.2%

Experimental Protocols

The following sections detail the methodologies used to obtain the results presented in the Certificate of Analysis.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
- Column: XBridge C18, 4.6 x 150 mm, 3.5 μm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:



Time (min)	%B
0	20
20	80
25	80
25.1	20

| 30 | 20 |

• Flow Rate: 1.0 mL/min.

• Column Temperature: 30°C.

• Detection Wavelength: 230 nm.

• Injection Volume: 10 μL.

• Sample Preparation: 0.5 mg/mL in Methanol.

- Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, with an Electrospray Ionization (ESI) source.
- · Ionization Mode: Positive ESI.

· Capillary Voltage: 3.0 kV.

• Cone Voltage: 30 V.

• Source Temperature: 150°C.

• Desolvation Temperature: 400°C.

Desolvation Gas Flow: 800 L/hr.

• Cone Gas Flow: 50 L/hr.

Data Acquisition: Full scan mode from m/z 100 to 500.

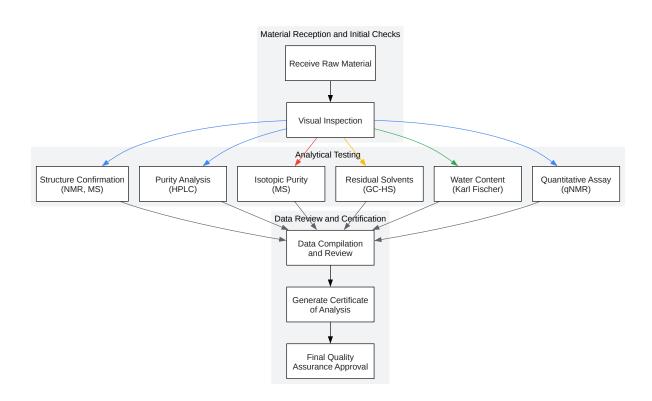


- Sample Preparation: The eluent from the HPLC system is directly introduced into the MS.
- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl3).
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- Quantitative NMR (qNMR) Parameters:
 - o Internal Standard: Maleic acid.
 - Pulse Program: zg30 with a 30° pulse.
 - Relaxation Delay: 30 s (to ensure full relaxation of all protons).
 - Number of Scans: 64
- Sample Preparation: Accurately weighed sample and internal standard are dissolved in a known volume of the deuterated solvent.

Visualizations

The following diagram illustrates the workflow for the analysis and certification of a new batch of **Ketotifen Impurity 3-d4** reference standard.



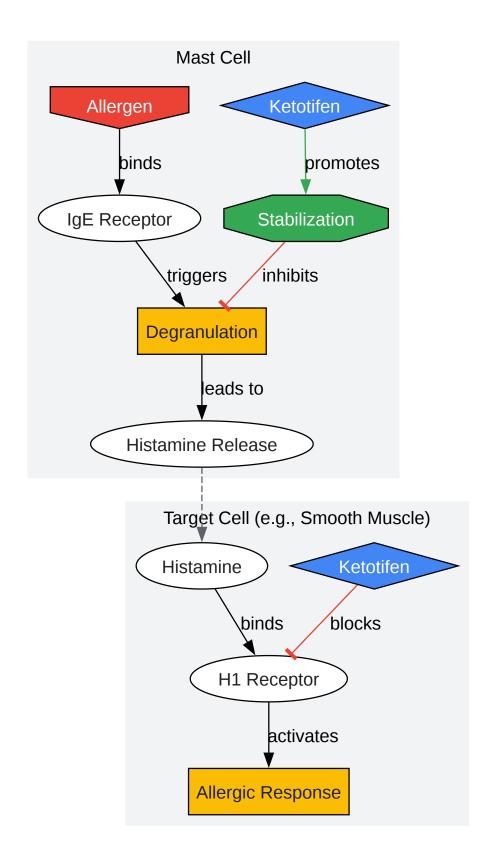


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Workflow for Reference Standard Certification



This diagram illustrates the primary mechanisms of action for Ketotifen as an H1-receptor antagonist and a mast cell stabilizer.





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Ketotifen's Dual Mechanism of Action

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